![molecular formula C12H15Cl2NO2 B3137774 Ethyl 3-[(2,6-dichlorophenyl)methylamino]propanoate CAS No. 440647-29-0](/img/structure/B3137774.png)
Ethyl 3-[(2,6-dichlorophenyl)methylamino]propanoate
Overview
Description
Ethyl 3-[(2,6-dichlorophenyl)methylamino]propanoate is a chemical compound that has gained significant attention in scientific research due to its potential biological activity and various applications. It is also known as Ethyl 3-(methylamino)propanoate .
Molecular Structure Analysis
The molecular structure of Ethyl 3-[(2,6-dichlorophenyl)methylamino]propanoate is represented by the InChI code:1S/C6H13NO2/c1-3-9-6(8)4-5-7-2/h7H,3-5H2,1-2H3
. This indicates that the molecule consists of 6 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms. Physical And Chemical Properties Analysis
Ethyl 3-[(2,6-dichlorophenyl)methylamino]propanoate is a liquid at room temperature . It should be stored in an inert atmosphere and in a freezer under -20°C .Scientific Research Applications
Anticancer Activity
Ethyl N-(2,6-dichlorobenzyl)-beta-alaninate has shown promise as an anticancer agent. Researchers have explored its effects on tumor cell growth, apoptosis, and metastasis inhibition. Mechanistic studies reveal interactions with key cellular pathways, making it a potential candidate for cancer therapy .
Antibacterial Properties
The compound exhibits antibacterial activity against certain Gram-positive and Gram-negative bacteria. Investigations have focused on its mode of action, including disruption of bacterial cell membranes or inhibition of essential enzymes. Further research aims to optimize its efficacy and minimize resistance development .
Anti-Inflammatory and Analgesic Effects
Ethyl N-(2,6-dichlorobenzyl)-beta-alaninate has demonstrated anti-inflammatory and analgesic properties. It may modulate inflammatory mediators and alleviate pain through interactions with specific receptors. These findings suggest potential applications in pain management and chronic inflammatory conditions .
Calcium Channel Antagonism
Researchers have explored its effects on calcium channels, particularly voltage-gated calcium channels (VGCCs). By blocking VGCCs, this compound could influence neurotransmitter release, muscle contraction, and vascular tone. Investigations continue to uncover its therapeutic potential in cardiovascular diseases .
Antiallergic Activity
Studies indicate that Ethyl N-(2,6-dichlorobenzyl)-beta-alaninate may mitigate allergic responses by modulating immune pathways. It could be useful in treating allergic rhinitis, asthma, and other hypersensitivity reactions. Further clinical trials are needed to validate its efficacy .
Antituberculostatic Potential
Preliminary research suggests that this compound exhibits antituberculostatic effects. It may interfere with mycobacterial growth or disrupt essential metabolic pathways. Given the global burden of tuberculosis, continued investigations are crucial .
For additional details, you can refer to the scientific literature . If you need more information or have any other requests, feel free to ask!
Safety and Hazards
This compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it include H319, which means it can cause serious eye irritation . Therefore, precautionary measures such as avoiding contact with eyes and skin, and using appropriate personal protective equipment, should be taken when handling this compound .
Mechanism of Action
Mode of Action
It’s known that the compound belongs to a class of molecules that have been researched for use in photovoltaics or as fluorescent sensors . These molecules interact with their targets by donating and accepting electrons, which can lead to changes in the target’s function .
Biochemical Pathways
Compounds with similar structures have been used in the synthesis of condensed pyrimidines, which are key structural fragments of antiviral agents . This suggests that Ethyl N-(2,6-dichlorobenzyl)-beta-alaninate might influence pathways related to viral replication or immune response.
properties
IUPAC Name |
ethyl 3-[(2,6-dichlorophenyl)methylamino]propanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO2/c1-2-17-12(16)6-7-15-8-9-10(13)4-3-5-11(9)14/h3-5,15H,2,6-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIYTYRAEAHRFJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNCC1=C(C=CC=C1Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-[(2,6-dichlorophenyl)methylamino]propanoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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